
(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of '(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' involves the modulation of ion channel activity. Specifically, this compound has been found to block the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. This blockade leads to a reduction in neuronal excitability and has potential applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
'(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, modulate ion channel activity, and reduce neuronal excitability. Additionally, this compound has been found to have anti-inflammatory effects and has potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using '(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' in lab experiments include its well-established synthesis method and its ability to modulate ion channel activity. Additionally, this compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the use of '(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' in scientific research. One potential direction is the development of this compound as a treatment for neurological disorders, such as epilepsy and neuropathic pain. Another potential direction is the investigation of this compound's anti-inflammatory effects and its potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer research. Overall, '(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' has great potential for advancing scientific research in various fields.
Métodos De Síntesis
The synthesis of '(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form 4-bromobenzaldehyde oxime. This intermediate is then reacted with 4-methylpiperazine to form the final product. The synthesis of this compound has been well-established and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
'(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' has been extensively studied for its potential applications in scientific research. This compound has been found to modulate the activity of various ion channels, including voltage-gated sodium channels, which are important targets for the treatment of various neurological disorders. Additionally, this compound has been shown to inhibit the growth of cancer cells and has potential applications in cancer research.
Propiedades
IUPAC Name |
[5-(4-bromophenyl)-1,2-oxazol-3-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2/c1-18-6-8-19(9-7-18)15(20)13-10-14(21-17-13)11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBPFODJYRSNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


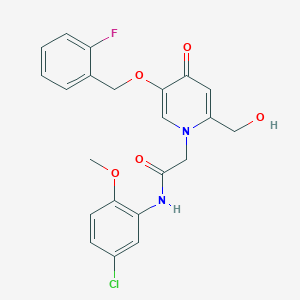
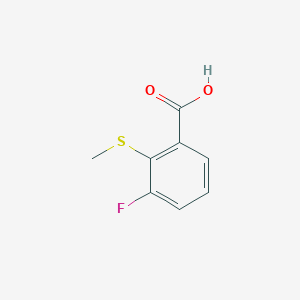
![(E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B2742480.png)
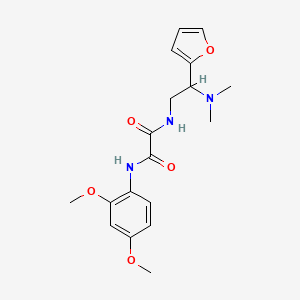
![Methyl 4-({3-(2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl}amino)benzenecarboxylate](/img/structure/B2742482.png)
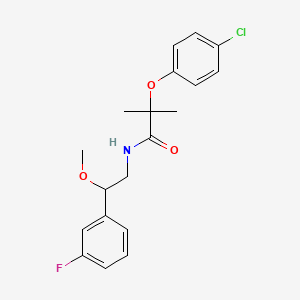
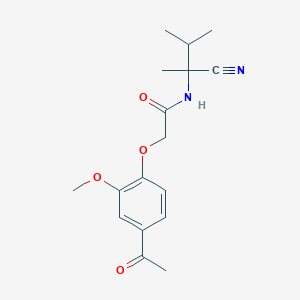

![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2742488.png)
![2-(4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2742489.png)
![6-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid](/img/structure/B2742491.png)

